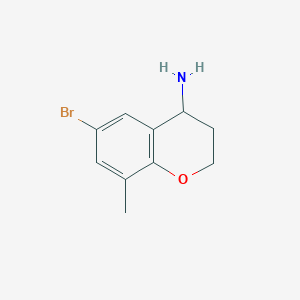![molecular formula C38H32O2P2 B12092229 (6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) typically involves the phosphorylation of 6,6’-dimethoxybiphenyl with diphenylphosphine chloride under inert atmosphere conditions. The reaction is carried out in the presence of a base such as tributylamine and a solvent like xylene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Scientific Research Applications
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is extensively used in scientific research due to its versatility and efficiency. Some of its applications include:
Chemistry: Used as a ligand in asymmetric hydrogenation, C-C coupling reactions, and cyclization reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) exerts its effects involves coordination with metal centers to form chiral metal complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metals like rhodium, ruthenium, and palladium, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ®-(+)-2,2’-Bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-(+)-MeO-BIPHEP
- SL-A101-1
Uniqueness
What sets (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) apart from similar compounds is its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its unique structure allows for the formation of highly stable and active chiral metal complexes, making it a preferred choice in asymmetric catalysis .
Properties
Molecular Formula |
C38H32O2P2 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
[2-(5-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H32O2P2/c1-39-35-27-26-33(41(29-16-7-3-8-17-29)30-18-9-4-10-19-30)28-34(35)38-36(40-2)24-15-25-37(38)42(31-20-11-5-12-21-31)32-22-13-6-14-23-32/h3-28H,1-2H3 |
InChI Key |
NZTIKWDNWJYJKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC(=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)

![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)

![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)


![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)


![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
